![molecular formula C18H21NO B1215461 N-(4-Methoxybenzylidene)-4-butylaniline CAS No. 26227-73-6](/img/structure/B1215461.png)
N-(4-Methoxybenzylidene)-4-butylaniline
Overview
Description
N-(4-Methoxybenzylidene)-4-butylaniline, commonly referred to as MBBA, is a well-known liquid crystal compound. It has been extensively studied for its unique liquid-crystalline properties, exhibiting nematic phases at room temperature. Research has focused on its phase behavior, molecular and crystal structure, and physical and chemical properties to understand its potential applications in liquid crystal displays and other technologies.
Synthesis Analysis
MBBA is typically synthesized through a condensation reaction of 4-methoxybenzaldehyde and 4-butylaniline. This reaction is facilitated by the presence of a dehydrating agent, resulting in the formation of the Schiff base linkage that characterizes MBBA. The synthesis process is critical for achieving high purity MBBA, which is essential for its performance in liquid crystal applications.
Molecular Structure Analysis
The molecular structure of MBBA has been determined through various techniques, including X-ray diffraction. At low temperatures (-163°C), MBBA crystals exhibit an orthorhombic structure, with three independent molecules in the unit cell displaying slightly different conformations. The molecular packing is characterized by a smectic-like arrangement, indicative of the compound's mesogenic properties. The detailed molecular geometry, including bond lengths and angles, has been elucidated through gas-phase electron diffraction and ab initio calculations, highlighting the planar nature of the azomethine linkage and the flexible conformation of the n-butyl chain (Boese et al., 1992) (Kuze et al., 1999).
Chemical Reactions and Properties
MBBA undergoes various chemical reactions typical of Schiff bases, such as hydrolysis under acidic conditions, returning to the parent amine and aldehyde. Its reactivity with nucleophiles and electrophiles can be influenced by the methoxy and butyl groups, affecting the electronic distribution across the molecule. Studies on MBBA derivatives have explored modifications to its chemical structure to tune its liquid crystalline properties, including phase transition temperatures and mesophase stability.
Physical Properties Analysis
The physical properties of MBBA, including its phase transition temperatures, have been thoroughly investigated. MBBA transitions from a solid to a nematic liquid crystalline phase and finally to an isotropic liquid as the temperature increases. These transitions are accompanied by significant changes in physical properties such as density, refractive index, and thermal conductivity. Calorimetric studies have quantified the enthalpies and entropies associated with these phase transitions, providing insights into the thermodynamics of the liquid crystalline state (Shinoda et al., 1974).
Chemical Properties Analysis
MBBA exhibits typical chemical properties of Schiff bases, with the azomethine (-CH=N-) group playing a crucial role in its reactivity and liquid crystalline behavior. The electron-donating methoxy group and the electron-withdrawing butyl group impact the electronic structure of MBBA, influencing its chemical stability, reactivity, and interaction with other molecules. The dipole moment and aggregation behavior in solution have also been studied, reflecting the compound's potential for forming ordered mesophases in liquid crystal applications (Maurel & Price, 1973).
Scientific Research Applications
Liquid Crystal Phases and Properties
- MBBA exhibits unique liquid-crystalline phases, as demonstrated by X-ray scattering studies. These phases can be manipulated by quenching MBBA at liquid nitrogen temperature and annealing to achieve various textures, especially in a magnetic field (Pépy et al., 1989).
- Surface-induced ordering of MBBA in its isotropic phase has been studied, showing significant variations in boundary order parameters depending on surface treatments. This suggests potential applications in materials science where surface interactions are crucial (Tarczon & Miyano, 1980).
- MBBA's liquid crystalline phase can be transformed into a chiral nematic phase by adding zinc(II) complexes. This indicates potential for creating advanced liquid crystal displays or other optical devices (Hamakubo et al., 2005).
Magnetic and Optical Properties
- Studies on the magnetic susceptibility of MBBA in different phases reveal insights into its anisotropic properties, which are crucial for applications in magnetic field-responsive materials (Kneppe et al., 1982).
- Inelastic light scattering from MBBA's different phases provides valuable data on its optical properties, offering potential for novel optical materials or sensors (Dolganov et al., 1989).
Molecular Dynamics and Structure
- Nuclear magnetic resonance studies of MBBA highlight its complex molecular dynamics in various states, suggesting applications in advanced material science, where understanding of molecular behavior under different conditions is essential (Kumagai et al., 1981).
- The molecular and crystal structure of MBBA, especially at low temperatures, has been extensively studied, offering insights for designing materials with specific structural properties (Boese et al., 1992).
Applications in Nanotechnology and Optics
- MBBA’s interaction with silver nanoparticles demonstrates its potential in nanotechnology, particularly for creating materials with unique optical properties (Antharjanam & Prasad, 2010).
- The ability to control the release of bioactive volatiles from MBBA using electric fields suggests its application in developing smart materials and devices (Herrmann et al., 2009).
Future Directions
Future research on “N-(4-Methoxybenzylidene)-4-butylaniline” could focus on its potential applications in various fields. For example, a study reported the synthesis of a new nonlinear optical crystal, (E)-N’-(4-Methoxybenzylidene)pyridine-3-carbohydrazide dihydrate (MBP3CD 2H2O), suggesting potential applications in nonlinear optics . Another study reported the synthesis of zinc (II) complexes containing 4-methoxybenzylidene moieties, suggesting potential applications in the field of materials science .
properties
IUPAC Name |
N-(4-butylphenyl)-1-(4-methoxyphenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-4-5-15-6-10-17(11-7-15)19-14-16-8-12-18(20-2)13-9-16/h6-14H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIWNULTQYHCDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025549, DTXSID20860360 | |
Record name | 4-Methoxybenzilidine-4'-butylaniline | |
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Record name | [N(E)]-4-Butyl-N-[(4-methoxyphenyl)methylene]benzenamine | |
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Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cloudy light yellow liquid. (NTP, 1992) | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |
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Density |
1.027 (NTP, 1992) - Denser than water; will sink | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |
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Product Name |
N-(4-Methoxybenzylidene)-4-butylaniline | |
CAS RN |
26227-73-6, 97402-82-9, 221128-17-2 | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |
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Record name | (p-Methoxybenzylidene)-p-butylaniline | |
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Record name | N-(4-Methoxybenzylidene)-4-butylaniline | |
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Record name | Mbba, E- | |
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Record name | Mbba, Z- | |
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Record name | Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]- | |
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Record name | 4-Methoxybenzilidine-4'-butylaniline | |
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Record name | [N(E)]-4-Butyl-N-[(4-methoxyphenyl)methylene]benzenamine | |
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Record name | N-(4'-methoxybenzylidene)-4-butylaniline | |
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Record name | N-(4-METHOXYBENZYLIDENE)-4-BUTYLANILINE, (E)- | |
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Record name | N-(4-METHOXYBENZYLIDENE)-4-BUTYLANILINE, (Z)- | |
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Melting Point |
70 °F (Turbid) (NTP, 1992) | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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